2-Hydroxyethyl benzoate

説明

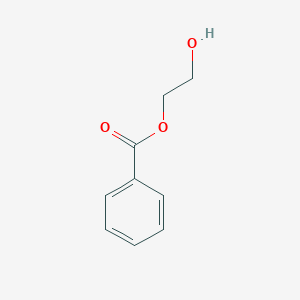

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-hydroxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWRBVSEWBWTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53806-80-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-benzoyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53806-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20879477 | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-33-7 | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-ETHANEDIOL, MONOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6172C054XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Reaction Mechanisms of 2 Hydroxyethyl Benzoate

Esterification Reactions for 2-Hydroxyethyl Benzoate (B1203000) Synthesis

The formation of 2-Hydroxyethyl benzoate is predominantly achieved through esterification, a fundamental reaction in organic chemistry. This section details the principal methods employed for its synthesis.

Catalyzed Esterification of Benzoic Acid with Ethylene (B1197577) Glycol

The most common method for synthesizing this compound is the Fischer-Speier esterification of benzoic acid with ethylene glycol. This reaction involves heating the carboxylic acid and alcohol in the presence of a catalyst. The use of an excess of ethylene glycol can help shift the chemical equilibrium towards the formation of the monoester product. uminho.pt

Acid-catalyzed esterification is a classic and widely accepted method. The reaction mechanism involves several equilibrium steps. lookchem.com Initially, a proton from the acid catalyst protonates the carbonyl oxygen of benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. lookchem.com The nucleophilic oxygen atom of ethylene glycol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. lookchem.com Following a proton transfer from the hydroxyl group of the incoming alcohol to one of the original hydroxyl groups of the carboxylic acid, a molecule of water is formed, which acts as a good leaving group. The elimination of water regenerates the carbonyl group, now as a protonated ester. Finally, deprotonation of this intermediate yields the final product, this compound, and regenerates the acid catalyst. lookchem.com Common acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). pubcompare.ai

The yield and reaction rate of the esterification of benzoic acid with ethylene glycol are highly dependent on reaction conditions, primarily temperature and time. Optimizing these parameters is crucial for maximizing product output and minimizing side reactions.

In related polyester (B1180765) depolymerization studies involving the alcoholysis of polyethylene (B3416737) terephthalate (B1205515) (PET) with ethylene glycol to produce bis(2-hydroxyethyl)terephthalate (BHET), a compound structurally similar to this compound, response surface methodology has been used to determine optimal conditions. These studies indicate that both reaction temperature and time have a significant impact on product yield. For instance, increasing the temperature generally increases the reaction rate. One study found the optimal conditions to be a temperature of 217 °C and a reaction time of 3.3 hours, which resulted in a BHET yield of over 90%. While specific conditions can vary based on the catalyst and reactor setup, temperatures for similar esterifications are often in the range of 170-220°C, with reaction times spanning several hours. uminho.pt Careful control of these parameters is necessary to favor the formation of the desired monoester, this compound, over the diester, ethylene glycol dibenzoate.

Reaction of Benzonitrile (B105546) with Ethylene Glycol

An alternative route to this compound involves the reaction of benzonitrile with ethylene glycol. This process typically requires heating the reactants at reflux for an extended period under anhydrous conditions. In one documented procedure, a solution of benzonitrile in ethylene glycol was heated at reflux for three days. nih.gov After cooling, the reaction mixture was processed through extraction and distillation to yield ethylene glycol monobenzoate with a 65% theoretical yield. nih.gov This method provides a pathway to the ester that avoids the direct use of benzoic acid.

Synthesis of Lithium(1+) Ion 2-(1-hydroxyethyl)benzoate from 2-(1-hydroxyethyl)benzoic acid and Lithium Metal

The synthesis of the salt Lithium(1+) ion 2-(1-hydroxyethyl)benzoate is achieved starting from its corresponding acid, 2-(1-hydroxyethyl)benzoic acid. mdpi.com The formation of the lithium salt involves a standard acid-base reaction. While the direct reaction with lithium metal is possible, a more common and controlled laboratory method involves reacting 2-(1-hydroxyethyl)benzoic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH). biosynth.com In this reaction, the acidic proton of the carboxylic acid group is transferred to the hydroxide ion, forming the lithium carboxylate salt and water. This straightforward neutralization reaction is an effective method for preparing the salt.

Derivatization and Chemical Transformations of this compound and Related Structures

This compound possesses two primary reactive sites: the ester linkage and the terminal hydroxyl group. These functional groups allow for a variety of chemical transformations and derivatizations.

The ester group can undergo hydrolysis, which is the cleavage of the ester bond to yield benzoic acid and ethylene glycol. This reaction can be catalyzed by either an acid or a base (saponification). nih.gov Enzymatic hydrolysis is also possible; studies have shown that esterases, such as those from Bacillus subtilis, can hydrolyze related compounds like bis(benzoyloxyethyl) terephthalate, releasing this compound (HEB) as an intermediate product which can be further hydrolyzed to benzoic acid and ethylene glycol. uminho.ptresearchgate.netasianpubs.org

Transesterification is another key reaction of the ester group, where the ethoxy group is exchanged with a different alcohol. This reaction is typically catalyzed by an acid or a base and is used to produce different esters from a starting ester. nih.govnih.gov

The terminal hydroxyl group of this compound can undergo reactions typical of primary alcohols. These include esterification with another carboxylic acid to form a diester, or etherification. Derivatization of the hydroxyl group is a common strategy in analytical chemistry to improve chromatographic analysis. For instance, glycols are often derivatized using reagents like phenylboronic acid to form cyclic boronate esters, or with acyl chlorides to form new esters, which can enhance volatility for gas chromatography. rsc.orgcymitquimica.com It is also a key functional group for further polymerization reactions, acting as a monomer in the synthesis of polyesters.

Furthermore, this compound is utilized as a chemical intermediate. For example, it is a precursor in the preparation of 1,2-Ethanediol Disodium Salt, which is formed through a nucleophilic attack on the ester's carbonyl group. lookchem.com

Hydrolysis Mechanisms of this compound Esters

The hydrolysis of this compound, an ester, can be catalyzed by either an acid or a base. libretexts.org This process involves the splitting of the ester linkage by water. libretexts.org

Acidic Hydrolysis

Acid-catalyzed hydrolysis is the reverse reaction of esterification. libretexts.org When this compound is heated with a large excess of water in the presence of a strong acid catalyst, it undergoes hydrolysis to yield benzoic acid and ethylene glycol. This reaction is reversible and typically does not proceed to completion. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the transfer of a proton and elimination of ethylene glycol to form the carboxylic acid.

Kinetic studies on the esterification of benzoic acid with ethanol (B145695) and the hydrolysis of ethyl benzoate have been conducted using an acidic cation-exchange resin. researchgate.net The findings from such studies, although on a similar ester, provide insights into the reaction kinetics, showing that the equilibrium conversion increases with both temperature and the molar ratio of alcohol to acid. researchgate.net

Basic Hydrolysis

In basic hydrolysis, also known as saponification, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used. libretexts.org This reaction is not merely catalyzed by the base but involves the base as a reactant, leading to a reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the ethoxy group is eliminated, yielding a carboxylic acid, which is then quickly deprotonated by the base to form a carboxylate salt and ethylene glycol. masterorganicchemistry.com To obtain the final carboxylic acid, an acidification step is required during the workup. masterorganicchemistry.com

The hydrolysis of methyl benzoate in a potassium hydroxide solution serves as a specific example of this type of reaction. libretexts.org

Enzymatic Hydrolysis of Polyethylene Terephthalate (PET) and Related Esters

Enzymatic hydrolysis presents an environmentally friendly approach to plastic recycling, particularly for polyethylene terephthalate (PET). pnas.org Various hydrolytic enzymes, such as cutinases and lipases, can break down the ester bonds in PET. frontiersin.org This process yields monomers like terephthalic acid (TPA) and ethylene glycol (EG), as well as intermediates like mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). frontiersin.orgrsc.org

The efficiency of enzymatic hydrolysis is influenced by factors such as the crystallinity of the PET, temperature, and pH. frontiersin.org Thermostable enzymes are often preferred as higher temperatures can increase the flexibility of the polymer chains, making the ester bonds more accessible. frontiersin.org

| Enzyme Source | Optimal Temperature | Key Findings |

| Humicola insolens cutinase (HiC) | 70°C | Capable of completely degrading low-crystallinity PET. frontiersin.org |

| Ideonella sakaiensis (PETase, MHETase) | Ambient | Secretes enzymes that synergistically hydrolyze PET into its monomers. frontiersin.org |

| Thermobifida fusca cutinase (TfC) | 50°C | Hydrolyzes PET degradation intermediates like BHET and MHET. acs.org |

| Bacillus subtilis p-nitrobenzylesterase (BsEstB) | 40°C | Hydrolyzes PET films, releasing TPA and MHET. nih.gov |

Markers for Quantification in PET Hydrolysis

In the study of PET hydrolysis, this compound (HEB) has been identified as a hydrolysis product alongside terephthalic acid (TPA), benzoic acid (BA), and mono-(2-hydroxyethyl) terephthalate (MHET). nih.gov The detection and quantification of these products are crucial for monitoring the degradation process. High-performance liquid chromatography (HPLC) is a commonly used analytical technique for this purpose. uminho.ptmdpi.com

For instance, during the hydrolysis of the PET model substrate bis(benzoyloxyethyl) terephthalate (3PET) by a cutinase from T. fusca, HEB was detected as an intermediate product. acs.orguminho.pt Its concentration was observed to decrease over the reaction time, indicating its further hydrolysis. acs.orguminho.pt Similarly, in studies involving Humicola insolens cutinase (HiC) on ethylene glycol dibenzoate, this compound was one of the identified hydrolysis products. acs.org

Role in PET Depolymerization

The compound this compound can be formed as a byproduct or intermediate during the enzymatic degradation of certain PET-related structures. google.com For example, the hydrolysis of the model compound 3PET by cutinases can release HEB. uminho.pt The ability of some enzymes to further hydrolyze HEB into benzoic acid and ethylene glycol is an important aspect of the complete depolymerization process. uminho.pt

Oxidation Reactions of Hydroxyl Groups

The hydroxyl group in this compound can undergo oxidation. For instance, the hydroxyethyl (B10761427) group can be oxidized to form a carboxylic acid. vulcanchem.com Studies on the oxidation of benzyl (B1604629) alcohols with manganese dioxide have shown that if the resulting aldehyde can form an intramolecular hemiacetal, the newly formed hydroxyl group at the benzylic position can be further oxidized to a lactone. clockss.org This suggests that the presence of a hydroxyl group can influence the oxidation pathway of the molecule.

Theoretical studies on the atmospheric oxidation of related compounds, such as 2-hydroxy-benzothiazole initiated by hydroxyl radicals, indicate that hydrogen abstraction and other oxidation pathways can occur. researchgate.net While not directly on this compound, these studies provide a framework for understanding the potential oxidation mechanisms of the hydroxyl group in aromatic compounds.

Reduction Reactions to Yield Alcohols

The ester functional group in this compound can be readily reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comnumberanalytics.com The reaction converts the ester into two separate alcohol molecules.

The mechanism for the reduction of an ester like this compound by LiAlH₄ involves a two-step process. masterorganicchemistry.comyoutube.com

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxy group as an alkoxide leaving group to form an intermediate aldehyde.

Aldehyde Reduction: The resulting aldehyde is immediately attacked by a second hydride ion from another LiAlH₄ molecule. This nucleophilic addition, followed by a workup with a proton source (like water), yields the primary alcohol. youtube.com

Due to the high reactivity of LiAlH₄, it reduces both the ester group and any other reducible functional groups present, such as carboxylic acids or ketones. masterorganicchemistry.comnih.gov Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters efficiently under standard conditions. masterorganicchemistry.com

Table 1: Products of Reduction of this compound

| Starting Material | Reducing Agent | Primary Products |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1,2-Benzenedimethanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Ethylene Glycol |

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions at two primary sites: the hydroxyl group and the ester's carbonyl carbon.

The oxygen of the hydroxyl group is nucleophilic and can attack various electrophiles. For instance, it can react with acylating agents or alkyl halides in the presence of a base.

More commonly, the carbonyl carbon of the ester group is electrophilic and serves as a target for nucleophiles. This can lead to transesterification if another alcohol is used as the nucleophile in the presence of an acid or base catalyst, or hydrolysis back to benzoic acid and ethylene glycol if the nucleophile is water. libretexts.org

Aromatic nucleophilic substitution (SNAr) on the benzene (B151609) ring of this compound is generally unfavorable. acs.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group to activate the ring for nucleophilic attack. Since this compound lacks these activating groups, the conditions required for such a substitution would be extreme. acs.org In related compounds like methyl 2-(chloromethyl)benzoate, nucleophilic attack preferentially occurs at the more electrophilic benzylic carbon (an SN2 reaction) rather than at the acyl carbon or the aromatic ring. stackexchange.com

Intramolecular Proton Transfer and Aromatization

Molecules containing a hydroxyl group positioned to form an intramolecular hydrogen bond with a carbonyl group, such as in this compound, can exhibit a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.org

The ESIPT process involves the following steps:

Upon absorption of UV light, the molecule is promoted from its ground state (enol form) to an excited state.

In this excited state, a very rapid (femtosecond to picosecond timescale) transfer of the proton occurs from the hydroxyl group (proton donor) to the carbonyl oxygen (proton acceptor). nih.gov

This creates an excited keto-tautomer, which is electronically different from the initial enol form.

The keto-tautomer then relaxes to its ground state by emitting energy, often in the form of fluorescence, at a significantly longer wavelength than the initial absorption (a large Stokes shift). rsc.org The molecule then reverts to its more stable enol form in the ground state.

This photophysical process is of significant interest for applications in fluorescent probes, molecular sensors, and optoelectronic materials. acs.orgresearchgate.net

Aromatization, the formation of a stable aromatic system, is a powerful thermodynamic driving force in many chemical reactions. chemrxiv.org While not a direct reaction of this compound itself, the stability gained through aromatization can facilitate reactions of related, non-aromatic precursors to form substituted benzoates. acs.orgnih.gov

Reactions in Solid-Electrolyte Interphase (SEI) Formation in Battery Systems

In lithium-ion batteries, the formation of a stable Solid-Electrolyte Interphase (SEI) on the surface of the anode is critical for battery performance, longevity, and safety. google.com The SEI is a passivation layer formed from the decomposition products of the electrolyte during the initial charging cycles. rsc.org An ideal SEI layer is electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while preventing further reactions between the anode and the electrolyte. google.com

Electrolyte additives are often used to promote the formation of a more robust and effective SEI. Compounds structurally similar to this compound, such as its lithium salt, have been investigated for this purpose. These additives can be preferentially reduced at the anode surface to form a stable passivation film. google.com The specific chemical reactions involve the electrochemical reduction of the additive, leading to the deposition of organic and inorganic lithium compounds that constitute the SEI layer. The unique chemical structure of benzoate derivatives can contribute to an SEI with enhanced properties, such as better thermal stability and improved ion transport, ultimately leading to higher battery efficiency and a longer cycle life. rsc.org

Esterification of 2-hydroxyethyl methacrylate (B99206) polymers

The chemical modification of polymers is a key strategy for tailoring their physical and chemical properties. Poly(2-hydroxyethyl methacrylate), or PHEMA, is a polymer with pendant hydroxyl groups that are available for further reaction. jocpr.comacs.org

These hydroxyl groups can undergo esterification with benzoic acid or its more reactive derivatives, such as benzoic anhydride (B1165640) or benzoyl chloride. jocpr.comresearchgate.net This reaction attaches benzoate ester groups to the polymer side chains, effectively creating a polymer-bound analog of this compound. The reaction is a powerful method for modifying the surface properties of the polymer, such as its hydrophobicity and thermal stability. jocpr.comresearchgate.net

The esterification is typically carried out in the presence of a catalyst or coupling agent. For example, the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for this transformation under mild conditions. jocpr.com The reaction proceeds by activating the carboxylic acid with DCC, followed by nucleophilic attack from the hydroxyl groups of the PHEMA polymer. jocpr.com

Table 2: Reagents for Esterification of PHEMA

| Esterifying Agent | Catalyst/Coupling Agent | Reference |

| 3,5-dinitrobenzoic acid | DCC and DMAP | jocpr.com |

| 2-sulfobenzoic acid cyclic anhydride | - | researchgate.net |

| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | - | acs.org |

| Trifluoroacetic anhydride (TFAA) | - | researchgate.net |

Catalytic Aspects in this compound Chemistry

Role of Acidic Catalysts in Esterification

The most common method for synthesizing this compound is the direct esterification of benzoic acid with ethylene glycol. This reaction is an equilibrium process and is typically slow without a catalyst. To increase the reaction rate and shift the equilibrium toward the product, a strong acid catalyst is used. This specific type of reaction is known as the Fischer-Speier esterification. wikipedia.orgmdpi.com

The mechanism of acid-catalyzed esterification involves several key steps: wikipedia.orgyoutube.com

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-toluenesulfonic acid) protonates the carbonyl oxygen of the benzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The weakly nucleophilic oxygen atom of the ethylene glycol's hydroxyl group attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, also known as an oxonium ion.

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, converting a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product, this compound.

Various acid catalysts can be employed for this process, including mineral acids, sulfonic acids, and Lewis acids. wikipedia.orgmdpi.com The choice of catalyst can influence reaction times and yields. To further drive the reaction to completion, it is common practice to remove the water byproduct as it forms, often through azeotropic distillation. wikipedia.org

Table 3: Common Acid Catalysts in Fischer-Speier Esterification

| Catalyst Type | Examples | Key Features | Reference |

| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Traditional, effective, but can cause corrosion and side reactions. | wikipedia.orgmdpi.com |

| Lewis Acids | Scandium(III) triflate | Milder conditions, suitable for sensitive substrates. | wikipedia.org |

| Ionic Liquids | Bisimidazolium tungstates, Pyridinium-based ILs | Can act as both solvent and catalyst, potentially recyclable. | mdpi.comresearchgate.net |

Electrocatalytic Oxidation Processes

The electrocatalytic oxidation of this compound, which possesses a primary alcohol group, is a subject of interest for producing value-added chemicals. While direct studies on this compound are not extensively documented, the processes governing the electrocatalytic oxidation of analogous primary aromatic alcohols, such as benzyl alcohol, provide significant insights. These processes offer a green alternative to traditional oxidation methods by using electrical potential to drive reactions, often with high selectivity under mild conditions. rsc.org

The product selectivity in the electrochemical oxidation of primary alcohols can be tuned by adjusting the electrocatalyst material and reaction conditions. rsc.org For instance, the oxidation can yield either an aldehyde or a carboxylic acid. rsc.org In alkaline media, gold (Au) electrodes have been shown to be active for the oxidation of benzyl alcohol, with benzaldehyde (B42025) identified as the primary product. electrochemsci.org The oxidation on gold surfaces in a weakly alkaline medium can begin at potentials significantly lower than that required for the formation of a gold oxide monolayer, suggesting the involvement of highly active adsorbed hydroxyl species (OH⁻). electrochemsci.org

Mediated electrocatalytic systems are also highly effective. Organocatalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and N-hydroxyphthalimide (NHPI) show excellent electrocatalytic activity for alcohol oxidation in aqueous solutions. researchgate.net The efficacy of these mediators is highly dependent on the pH of the solution; TEMPO is an effective catalyst in mild basic buffers, while NHPI performs well in diluted acidic solutions. researchgate.net For example, an electrochemical process using TEMPO and its derivative, 4-acetamido-TEMPO (ACT), has been developed for the chemoselective oxidation of primary alcohols to carboxylic acids under mildly basic conditions. nih.gov Another novel approach involves the electrocatalytic reduction of peroxydisulfate (B1198043) (S₂O₈²⁻) to generate the highly oxidizing sulfate (B86663) radical anion (SO₄•⁻), which then oxidizes the alcohol. acs.org This "reductive oxidation" method can convert benzyl alcohol to its products with up to 99% yield. acs.org

The following table summarizes findings from the electrocatalytic oxidation of analogous primary alcohols, which can inform potential pathways for this compound.

| Catalyst/Mediator | Substrate Example | Medium | Primary Product(s) | Reference(s) |

| Gold (Au) Electrode | Benzyl Alcohol | Weakly Alkaline | Benzaldehyde | electrochemsci.org |

| Nickel/Nickel Hydroxide | Aromatic Primary Alcohols | 0.1 M KOH in water | Aromatic Carboxylic Acid | electrochemsci.org |

| TEMPO | Primary Alcohols | Mild Basic Buffer | Aldehydes/Carboxylic Acids | researchgate.net |

| 4-acetamido-TEMPO (ACT) | Lignin Primary Alcohols | Mildly Basic | Carboxylic Acids | nih.gov |

| Peroxydisulfate (S₂O₈²⁻) | Benzyl Alcohol | Divided Cell | Aldehydes/Ketones/Carboxylic Acids | acs.org |

Applications in Organic Synthesis as Reagents

This compound serves as a versatile building block and intermediate in various organic synthesis applications due to its bifunctional nature, containing both a hydroxyl group and a benzoate ester.

One key application is its use as a precursor in the synthesis of other compounds. It is employed as an intermediate in the preparation of 1,2-Ethanediol Disodium Salt. chemicalbook.com This transformation likely involves a nucleophilic attack on its carbonyl group, followed by deprotonation of the hydroxyl groups. chemicalbook.com

Furthermore, this compound serves as a valuable model system for fundamental chemical research. It has been utilized to study the mechanisms of ester hydrolysis where a hydroxyl group is present in the molecule. biosynth.com Such studies are crucial for understanding reaction kinetics and pathways in more complex biological and chemical systems. The reaction products from its hydrolysis are a metal hydroxide and a chloride ion, and the activation energy for this reaction has been determined to be approximately 19 kJ mol⁻¹. biosynth.com

Homogeneous and Heterogeneous Catalysis

Catalysis plays a central role in both the synthesis of this compound and its subsequent reactions. Both homogeneous and heterogeneous catalytic systems are employed, each offering distinct advantages.

Homogeneous Catalysis Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a conventional route for synthesizing this compound. This is typically achieved through Fischer-Speier esterification, reacting benzoic acid with an excess of ethylene glycol in the presence of a strong acid catalyst like sulfuric acid. The catalyst protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of ethylene glycol. Another homogeneous approach involves the transesterification of an alkyl benzoate, such as methyl benzoate, with ethylene glycol, catalyzed by soluble acid or base catalysts. While efficient, a significant drawback of homogeneous catalysis is the often difficult and energy-intensive separation of the catalyst from the product mixture. nih.gov

Heterogeneous Catalysis Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers a compelling alternative, primarily due to the ease of catalyst separation and recycling. nih.govmdpi.com The transesterification of methyl benzoate with ethylene glycol to produce this compound has been successfully investigated using various solid basic catalysts, such as basic zeolites. researchgate.net

Metal oxides are particularly prominent heterogeneous catalysts for transesterification. researchgate.net For instance, magnesium oxide (MgO) has been identified as an effective catalyst for such reactions. researchgate.net Kinetic models suggest that the reaction on MgO follows an Eley-Rideal type mechanism. researchgate.net In this model, one reactant (methanol, in analogous biodiesel production) adsorbs onto the basic sites of the catalyst surface, while the other reactant (the ester) reacts with the adsorbed species directly from the liquid phase. researchgate.net This mechanism avoids the need for both reactants to adsorb, potentially leading to faster reaction rates. The use of such solid catalysts can reduce processing steps, especially the washing required to remove homogeneous catalysts, making the process more environmentally friendly and cost-effective. researchgate.net

The table below provides a comparison of the two catalytic approaches for the synthesis of this compound.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Example | Sulfuric Acid (H₂SO₄) | Basic Zeolites, Magnesium Oxide (MgO) |

| Phase | Catalyst and reactants in the same phase (liquid) | Catalyst is solid, reactants are liquid |

| Mechanism Example | Fischer-Speier Esterification | Eley-Rideal |

| Advantages | High reaction rates, good selectivity | Easy catalyst separation, reusability, less corrosive, reduced waste |

| Disadvantages | Difficult catalyst recovery, potential for waste generation | Can have lower activity, potential for metal leaching |

| Reference(s) | nih.gov | mdpi.comresearchgate.net |

Biological Activity and Applications of 2 Hydroxyethyl Benzoate and Derivatives in Advanced Materials and Systems

Biological Activity and Pharmacological Relevance

The biological activities of 2-hydroxyethyl benzoate (B1203000) are not extensively documented in publicly available scientific literature. However, information on benzoic acid and its various derivatives provides some context for its potential pharmacological relevance. Benzoic acid and its derivatives are known to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities globalresearchonline.netbdpsjournal.orgresearchgate.net.

Influence on Neurotransmitter Release and Signal Transduction

Specific studies detailing the influence of 2-hydroxyethyl benzoate on neurotransmitter release and signal transduction are not available in the current scientific literature.

Research on other benzoic acid derivatives has indicated interactions with cellular signaling pathways. For example, some derivatives have been shown to affect cell differentiation and proliferation, suggesting an interaction with cellular signaling cascades nih.gov. However, this does not provide direct evidence for the effects of this compound on neurotransmission.

Antimicrobial Activity (Bacteria, Fungi, Protozoa)

This compound has been identified as an antimicrobial agent with activity against bacteria, fungi, and protozoa biosynth.com. The proposed mechanism of action involves the disruption of the cell membrane. It is thought to react with fatty acids within the cell membrane, leading to a loss of integrity and leakage of cellular contents biosynth.com.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives (General Overview) This table provides a general overview of the antimicrobial activities of benzoic acid derivatives and is not specific to this compound.

| Compound Class | Organism Type | General Activity | Reference |

|---|---|---|---|

| Benzoic Acid & Benzoates | Bacteria | Active, pH-dependent | medicaljournalssweden.se |

| Benzoic Acid & Benzoates | Fungi (Yeasts) | Active, pH-dependent | medicaljournalssweden.se |

| Benzoic Acid Esters | Bacteria | Reported activity | bdpsjournal.org |

| Benzoic Acid Esters | Fungi | Reported activity | bdpsjournal.org |

| Benzoic Acid Esters | Protozoa | Reported activity | bdpsjournal.org |

Antioxidant and Anti-inflammatory Properties of Derivatives

There is no direct scientific evidence available concerning the antioxidant and anti-inflammatory properties of this compound itself.

However, the broader class of p-hydroxybenzoic acid and its derivatives has been reported to possess antioxidant and anti-inflammatory effects globalresearchonline.netresearchgate.net. For instance, certain derivatives have shown the ability to inhibit the polymerization of sickle hemoglobin and exert analgesic and anti-inflammatory actions globalresearchonline.net. Additionally, some studies have investigated the anti-inflammatory activity of other, more complex, hydroxy unsaturated fatty acids ekb.egresearchgate.netekb.eg. It is crucial to reiterate that these findings pertain to derivatives and not directly to this compound.

Potential as Analgesic and Anti-inflammatory Agents

There is no available scientific literature that specifically investigates the potential of this compound as an analgesic or anti-inflammatory agent.

Research into derivatives of 5-acetamido-2-hydroxy benzoic acid has shown both analgesic and anti-inflammatory properties. These compounds have been studied for their ability to reduce pain and inflammation in various experimental models nih.gov. While these findings are interesting, they are not directly applicable to this compound.

Inhibitory Potential against Viral Receptors

Current scientific literature does not provide direct evidence for the inhibitory potential of this compound against viral receptors. While research has been conducted on various benzoate derivatives and compounds containing hydroxyethyl (B10761427) moieties for their antiviral activities, specific studies focusing on this compound's ability to block viral entry through receptor binding are not presently available. The exploration of structurally similar molecules in antiviral research suggests that the benzoate and hydroxyethyl chemical motifs are of interest to medicinal chemists. However, without direct experimental data on this compound, its capacity as a viral receptor inhibitor remains speculative.

Applications in Polymer Science and Materials Chemistry

This compound serves as a versatile molecule in the field of polymer science, primarily owing to its bifunctional nature, possessing both a hydroxyl group and a benzoate ester group. This unique structure allows it to be incorporated into various polymeric architectures, influencing their final properties.

As a Building Block in Polymer Synthesis

The presence of a reactive hydroxyl group allows this compound to act as a monomer or a modifying agent in the synthesis of polymers. It can be introduced into polymer chains through esterification or transesterification reactions, contributing to the material's aromatic character and potentially impacting its thermal and mechanical properties.

While direct polycondensation of this compound to form a homopolyester is not extensively documented, its structural motifs are found in various polyesters synthesized through different routes. Polyesters containing repeating units structurally analogous to this compound have been successfully synthesized. For instance, poly(2-(2-hydroxyethoxy)benzoate) has been created via the ring-opening polymerization of a cyclic lactone monomer, which is itself synthesized from a derivative of 2-hydroxybenzoic acid and ethylene (B1197577) glycol. This demonstrates that a polyester (B1180765) incorporating the this compound structure can be produced, yielding materials with specific thermal and mechanical characteristics.

Furthermore, benzoate derivatives, in a broader sense, are utilized in polyester chemistry. They can function as end-capping agents to control the molecular weight and viscosity of polyesters during synthesis. This is particularly important in industrial applications where precise material specifications are required. For example, in the production of polyester fibers, benzoate compounds can be employed as dyeing assistants to improve the uptake and uniformity of disperse dyes.

The table below summarizes the roles of benzoate derivatives in polyester synthesis.

| Role of Benzoate Derivative | Description | Example Application |

| Monomer (structural analog) | Forms the repeating unit of the polyester chain through polymerization of a related cyclic monomer. | Synthesis of poly(2-(2-hydroxyethoxy)benzoate) |

| End-capping Agent | Controls polymer chain length and molecular weight distribution. | Molecular weight control in poly(ethylene terephthalate) synthesis |

| Dyeing Assistant | Facilitates the dyeing process of polyester textiles. | Improving dye affinity in polyester fibers |

In Poly(2-hydroxyethyl methacrylate) (PHEMA) Gels and Hydrogels

This compound can play a role in the modification of poly(2-hydroxyethyl methacrylate) (PHEMA) gels and hydrogels. PHEMA is a well-known biocompatible polymer widely used in biomedical applications such as contact lenses and drug delivery systems. The incorporation of this compound into the PHEMA network can alter its properties.

The introduction of this compound into a PHEMA network typically occurs during the polymerization of the 2-hydroxyethyl methacrylate (B99206) (HEMA) monomer. This can be achieved through various radical polymerization techniques, including bulk, solution, and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). The presence of this compound as an additive or comonomer can influence the polymerization kinetics. The rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer can be affected by the concentration and reactivity of the benzoate compound. The specific kinetic parameters, such as the rate constants for initiation, propagation, and termination, would need to be determined experimentally for a given polymerization system containing this compound.

The following table outlines the potential effects of incorporating this compound on the properties of PHEMA hydrogels.

| Property | Potential Effect of this compound Incorporation | Rationale |

| Swelling Ratio | Decrease | Increased hydrophobicity of the polymer network. |

| Mechanical Strength | Increase | The rigid aromatic ring can enhance the stiffness of the polymer chains. |

| Drug Release Rate | Modification | Altered hydrophilicity and network structure can affect the diffusion of encapsulated drugs. |

| Biocompatibility | To be determined | The biocompatibility of the modified hydrogel would require specific toxicological and in-vivo testing. |

Biocompatibility and Residual Monomer Studies

Research into the biocompatibility of polymers frequently involves materials like Poly(2-hydroxyethyl methacrylate) (PHEMA), a widely used and researched biocompatible polymer. rsc.orgresearchgate.net Such polymers are often synthesized from monomers like 2-hydroxyethyl methacrylate (HEMA), which shares a structural component with this compound. The biocompatibility of PHEMA has been investigated at both the cellular and tissue levels. researchgate.net

| Research Focus | Key Findings |

| Polymer Biocompatibility | Poly(2-hydroxyethyl methacrylate) (PHEMA) is a widely researched and used biocompatible polymer. rsc.orgresearchgate.net |

| Residual Monomer Release | Incomplete polymerization can lead to the release of monomers from resin-based methacrylate materials. nih.gov |

| Monomer Cytotoxicity | The monomer 2-hydroxyethyl methacrylate (HEMA) has been shown to induce DNA damage and apoptosis in a concentration-dependent manner. nih.gov |

Applications in Drug Release Systems

Polymers based on 2-hydroxyethyl methacrylate (HEMA) have shown significant promise in the development of advanced drug delivery systems. rsc.orgresearchgate.net Specifically, degradable versions of PHEMA with ester linkages in their backbone have been successfully developed for these applications. rsc.orgresearchgate.net These polymers are designed to be less toxic and can undergo hydrolytic degradation under basic conditions or degradation by macrophages. rsc.org

Novel hydrogels incorporating 2-hydroxyethyl methacrylate have been engineered as carriers for controlled drug delivery. nih.gov These hydrogels, which can also contain natural polymers like gelatin and alginate, exhibit high drug entrapment efficiency and excellent release performance for active agents such as curcumin. nih.gov The biocompatibility and degradable nature of these materials make them suitable candidates for scaffolding biomaterials in tissue engineering and as effective drug delivery vehicles. nih.gov

| System Type | Components | Key Feature | Application |

| Degradable Polymer | Poly(2-hydroxyethyl methacrylate) with ester linkages. rsc.org | Hydrolytically degradable and less toxic. rsc.org | Sustained drug delivery. rsc.orgresearchgate.net |

| Infused Hydrogel | 2-hydroxyethyl methacrylate, gelatin, alginate, graphene oxide. nih.gov | High entrapment efficiency (>99%) and controlled release. nih.gov | Drug delivery carrier and tissue scaffolding. nih.gov |

As a Component in Coatings and Advanced Materials

This compound serves as a versatile intermediate in a variety of chemical and biochemical reactions. chemicalbook.com Its structural relative, 2-hydroxyethyl acrylate (B77674) (HEA), is utilized in the production of coatings and adhesives. zbaqchem.com In these applications, it functions to improve bonding strength and durability, providing a long-lasting and resilient coating that can protect surfaces from environmental factors and corrosion. zbaqchem.com

The reactivity of its chemical structure allows this compound to be used as a building block in polymer science. cymitquimica.com It is employed as an intermediate in the synthesis of other compounds, such as 1,2-Ethanediol Disodium Salt, through nucleophilic attack on its carbonyl group. chemicalbook.com This versatility makes it a valuable component in the formulation of specialized polymers and advanced materials.

Role in the Thermal Degradation of Polyethylene (B3416737) Terephthalate (B1205515) (PET)

Research has identified this compound (HEB) as a product of the degradation of Polyethylene Terephthalate (PET). Specifically, studies on the enzymatic hydrolysis of PET oligomers found that HEB was released as an intermediate product from a cyclic PET trimer. acs.org Further research confirmed the release of HEB, along with terephthalic acid (TA) and mono-(2-hydroxyethyl) terephthalate (MHET), in cultures supplemented with PET degradation products. semanticscholar.org

The thermal degradation of PET also yields structurally related compounds. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) analysis of PET has shown that its main pyrolysis products include vinyl benzoate and benzoic acid. mdpi.com Benzoic acid has also been identified as a secondary product that emerges during the later stages of PET hydrolysis simulations, suggesting it is formed from the breakdown of primary intermediates. acs.org

| Degradation Method | Precursor | Identified Product |

| Enzymatic Hydrolysis | Cyclic PET Trimer (3PET) | This compound (HEB). acs.orgsemanticscholar.org |

| Pyrolysis / Thermal Degradation | Polyethylene Terephthalate (PET) | Vinyl benzoate, Benzoic acid. mdpi.com |

| Hydrolysis (Simulation) | Polyethylene Terephthalate (PET) | Benzoic acid (secondary product). acs.org |

Other Research Applications

Beyond its role in polymer and materials science, this compound and the broader class of benzoates are subjects of research in food science and cosmetics.

Food Additives and Preservatives Research

Benzoates, such as sodium benzoate, are widely used as preservatives in the food and beverage industry due to their effectiveness against the growth of yeast, mold, and some bacteria. healthline.com Research in this area often focuses on the safety and potential health implications of these additives. A significant area of investigation has been the reaction between benzoates and ascorbic acid (Vitamin C) in beverages, which can lead to the formation of benzene (B151609), a known carcinogen. healthline.comelchemy.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established limits for the concentration of sodium benzoate in foods and beverages to ensure consumer safety. healthline.com Ongoing research continues to explore potential health effects, including links to inflammation, oxidative stress, and allergies, though typical exposure levels are considered unlikely to cause toxicity. healthline.com

Research in Cosmetics

In the cosmetics industry, this compound is known for its use as a skin-conditioning agent and a solvent. cymitquimica.com It also functions as an emulsifier and stabilizer in various formulations. cymitquimica.com More broadly, the family of alkyl benzoates, to which it belongs, serves multiple functions in cosmetic products, including as fragrance ingredients, emollients, preservatives, and plasticizers. psu.edu

Research in cosmetics focuses heavily on the safety of these ingredients. Sodium benzoate is commonly used as a preservative in a wide array of personal care products, where it is primarily effective as an anti-fungal agent. To achieve broad-spectrum protection, it is often combined with other preservatives like potassium sorbate, particularly in products with a low pH. mdpi.com Studies have investigated the conditions under which benzoates might react with other ingredients, such as Vitamin C, to form benzene. Research indicates that factors like pH, ingredient concentration, and protection from light and heat can be controlled during formulation to prevent this reaction, ensuring product safety.

| Function in Cosmetics | Compound Class/Example |

| Skin-Conditioning Agent, Solvent | This compound. cymitquimica.com |

| Fragrance, Emollient, Plasticizer | Alkyl Benzoates. psu.edu |

| Preservative (Anti-fungal) | Sodium Benzoate. |

Agricultural Applications (Pesticides, Herbicides)

While this compound itself is not widely documented as an active ingredient in commercial pesticides or herbicides, its derivatives have been synthesized and investigated for their biological activity in agricultural contexts. Research has focused on leveraging the structural features of this compound to create more complex molecules with desired biocidal properties.

One notable area of investigation involves the synthesis of 2-Hydroxyethyl benzo[d]isothiazole-3(2H)-one aromatic acid esters. A study detailed the synthesis of twenty-one novel compounds derived from benzo[d]isothiazole-3(2H)-one and various aromatic acids, using this compound as a key structural component. These derivatives were evaluated for their antibacterial and marine antifouling activities scientific.netresearchgate.net.

The results of this research indicated that the synthesized compounds exhibited significant biological activity. All tested compounds were active against six bacterial strains. Notably, they demonstrated a 90% inhibition rate at a concentration of 32 µg/ml against Gram-positive bacteria scientific.netresearchgate.net. Furthermore, when incorporated into antifouling paints, these derivatives proved effective in preventing the attachment of marine fouling organisms for over three months scientific.netresearchgate.net. This suggests potential applications in protecting submerged surfaces and equipment in agricultural and marine environments.

The general antimicrobial properties of this compound are attributed to its ability to react with fatty acids in the cell membranes of bacteria, fungi, and protozoa, leading to membrane disruption and leakage of cellular contents biosynth.com. This inherent activity makes it a candidate for derivatization to enhance and target specific agricultural pests.

| Derivative Class | Target Organisms | Observed Activity | Potential Application |

|---|---|---|---|

| 2-Hydroxyethyl benzo[d]isothiazole-3(2H)-one aromatic acid esters | Gram-positive bacteria, Marine fouling organisms | 90% inhibition of Gram-positive bacteria at 32 µg/ml; Prevention of marine fouling for >3 months | Antibacterial agents, Antifouling coatings for agricultural and marine equipment |

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Complex Molecules

This compound is recognized as a versatile intermediate in a variety of chemical and biochemical reactions chemicalbook.com. Its bifunctional nature, possessing both a hydroxyl group and a benzoate ester, allows it to be a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

While direct, large-scale synthesis of a specific commercial API using this compound as a starting material is not extensively documented in publicly available literature, its structural motif is present in metabolites and derivatives of known drugs. For instance, 2-[[3-(Trifluoromethyl)phenyl]amino] benzoic acid 2-hydroxyethyl ester is identified as a metabolite of the antihistamine drug desloratadine . This metabolite is used as an impurity standard in High-Performance Liquid Chromatography (HPLC) and for metabolic studies biosynth.com. This indicates the relevance of the this compound structure in the metabolism of certain pharmaceuticals.

Furthermore, the synthesis of the well-known asthma medication Salbutamol (also known as Albuterol) often starts from precursors that are structurally analogous to this compound, such as ortho-hydroxyethyl benzoate derivatives youtube.comic.ac.ukgoogle.comyoutube.comyoutube.com. The synthesis pathways involve modifications of the aromatic ring and the ester side-chain to build the final, more complex API molecule. Although not a direct use of this compound itself, these syntheses highlight the utility of the hydroxyethyl ester of a benzoic acid derivative as a key starting point in pharmaceutical manufacturing. The general synthetic utility of this compound is as a reagent that can be used as an intermediate in various chemical reactions chemicalbook.com.

| Related Pharmaceutical Compound | Role/Relevance of this compound Structure | Application |

|---|---|---|

| Desloratadine | The derivative, 2-[[3-(Trifluoromethyl)phenyl]amino] benzoic acid 2-hydroxyethyl ester, is a known metabolite. | Used as an impurity standard and in metabolic research. |

| Salbutamol (Albuterol) | Syntheses start from structurally similar hydroxyethyl benzoate derivatives. | The final API is a widely used bronchodilator for asthma treatment. |

Analytical Methodologies for 2 Hydroxyethyl Benzoate Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are powerful for separating 2-hydroxyethyl benzoate (B1203000) from complex matrices, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like 2-hydroxyethyl benzoate. While a specific validated method for this compound is not extensively documented in publicly available literature, methods for structurally similar benzoate esters and preservatives can be adapted.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of benzoate derivatives, a C8 or C18 column is typically employed. semi.ac.cn The mobile phase often consists of a mixture of acetonitrile, methanol, and water, sometimes with the addition of a buffer or acid like formic acid to control the pH and improve peak shape. semi.ac.cn

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the benzoate structure exhibits strong ultraviolet absorbance. The detection wavelength is usually set around the absorbance maximum of the benzoate chromophore, which is typically in the range of 225-272 nm. nist.gov For instance, in the analysis of sodium benzoate, a detection wavelength of 225 nm has been effectively used. nist.gov Quantification is performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve.

A typical HPLC system setup for the analysis of benzoate esters is summarized in the interactive table below.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18, 5 µm particle size | semi.ac.cn |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile, Methanol, and Water | semi.ac.cn |

| Flow Rate | 1.0 mL/min | semi.ac.cn |

| Detection | UV at ~225-272 nm | nist.gov |

| Injection Volume | 10-20 µL | |

| Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds such as this compound. The compound has been identified in plant extracts using this technique, confirming its suitability for GC-MS analysis.

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. For benzoate esters, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

The following interactive table outlines typical GC-MS/MS parameters that could be adapted for the analysis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar | researchgate.net |

| Carrier Gas | Helium at a constant flow rate | researchgate.net |

| Injection Mode | Split or splitless | researchgate.net |

| Temperature Program | Initial temperature followed by a ramp to a final temperature | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | |

| MS Mode | Multiple Reaction Monitoring (MRM) for MS/MS | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that can be used for the qualitative analysis and screening of this compound. While specific TLC methods for this compound are not widely published, methodologies for other benzoate esters can be applied.

For the separation of benzoate derivatives, reversed-phase TLC plates, such as those with a silanized silica (B1680970) gel stationary phase, can be effective. Normal-phase silica gel plates are also commonly used. The choice of mobile phase is critical for achieving good separation. For reversed-phase TLC, a polar mobile phase, such as a buffered aqueous solution with an organic modifier, is used. For normal-phase TLC, a less polar mobile phase, for example, a mixture of toluene (B28343) and ethanol (B145695), has been shown to be effective for separating benzoic acid and its esters.

After development, the separated spots can be visualized under UV light, typically at 254 nm, where the benzoate ring will absorb and appear as a dark spot on a fluorescent background. For quantification, the spot of interest can be scraped from the plate, the analyte eluted with a suitable solvent, and its concentration determined by another technique, such as UV-Vis spectroscopy.

The interactive table below provides a summary of general TLC conditions for the analysis of benzoate esters.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 or silanized silica gel | |

| Mobile Phase | Toluene/Ethanol (e.g., 9:1 v/v) for normal phase | |

| Development | In a saturated chromatography chamber | |

| Visualization | UV light at 254 nm |

Spectroscopic Techniques

Spectroscopic techniques are invaluable for the detection, quantification, and structural characterization of this compound.

UV-Vis spectroscopy is a straightforward and widely accessible technique for the quantification of compounds containing chromophores, such as the benzoate group in this compound. The benzene ring conjugated with the carbonyl group of the ester constitutes a chromophore that absorbs UV radiation in a characteristic wavelength range.

For benzoate derivatives, a prominent absorption maximum is typically observed between 225 nm and 272 nm. For example, sodium benzoate in aqueous solution is often quantified at a wavelength of 225 nm. mdpi.com The exact position of the absorption maximum can be influenced by the solvent and the pH of the solution.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution, its concentration can be determined from the calibration curve.

Raman spectroscopy is a powerful non-destructive technique that can be used for in-situ and real-time monitoring of polymerization reactions. This is particularly relevant for this compound if it is used as a monomer or co-monomer in the synthesis of polymers.

The principle behind this application is the monitoring of changes in the vibrational modes of the molecule as it transforms from a monomer to a polymer. In the case of a vinyl or acrylate (B77674) derivative of this compound, the polymerization process would involve the breaking of C=C double bonds in the monomer and the formation of new C-C single bonds in the polymer backbone.

Raman spectroscopy can effectively track this conversion by monitoring the intensity of the Raman band corresponding to the C=C stretching vibration of the monomer, which is typically found in the region of 1630-1640 cm⁻¹. acs.org As the polymerization proceeds, the intensity of this band will decrease. Simultaneously, the intensity of bands associated with the polymer backbone will increase. By ratioing the intensity of the monomer's C=C band to an internal standard band that does not change during the reaction (e.g., a band from the benzoate group), the degree of monomer conversion can be accurately determined in real-time. This allows for precise control over the polymerization process and the properties of the final polymer.

Thermoanalytical Techniques for Polymer Characterization

Thermoanalytical methods are instrumental in studying the thermal stability and decomposition of polymers. By subjecting a material to a controlled temperature program, these techniques can identify and quantify the volatile products released, including this compound, which serves as a model compound for the pyrolysis of PET. rsc.org

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for analyzing the composition of polymeric materials. It involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. This method is particularly effective for identifying polymer additives and degradation products without complex solvent extraction procedures. shimadzu.comnih.gov

In the context of polyesters like PET, this compound is a significant pyrolysis product. Studies have utilized it as a model system to understand the complex degradation mechanisms of PET. rsc.org During the Py-GC-MS analysis of PET, the polymer undergoes thermal cracking, and the resulting products are separated by the gas chromatograph and identified by the mass spectrometer. Key pyrolysis products from PET include benzoic acid, terephthalic acid, and various aromatic hydrocarbons. acs.orgnih.gov The identification of this compound among the pyrolysates provides insight into the initial stages of PET decomposition.

The process typically involves a temperature-programmed micro-furnace that thermally desorbs or pyrolyzes the sample, releasing volatile and semi-volatile compounds which are then analyzed by GC-MS. shimadzu.com

Table 1: Typical Py-GC-MS Parameters for Polymer Analysis

| Parameter | Value/Condition |

| Pyrolysis Temperature | 400°C - 800°C |

| GC Oven Program | Initial: 50°C, Ramp: 30°C/min, Final: 330°C |

| Injection Mode | Split (e.g., 100:1) |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35 - 800 |

This table presents a generalized set of parameters; specific conditions may vary based on the sample and analytical goals.

Thermal Extraction Desorption Gas Chromatography-Mass Spectrometry (TED-GC/MS) is an advanced two-step analytical method ideal for the characterization of polymers and their degradation products. osti.gov This automated technique enhances sample throughput and provides reproducible analysis of decomposition products. osti.gov

The process begins with the thermal decomposition of a sample in a thermogravimetric analyzer (TGA). The gaseous products evolved during this process are then trapped on a solid-phase adsorber. In the second step, this adsorber is analyzed using thermal desorption gas chromatography-mass spectrometry (TDU-GC-MS). osti.gov A key advantage of this method is the ability to perform fractionated collection of decomposition products at specific temperature ranges, which allows for the separation of complex matrices and increases the sensitivity for selected analytes. osti.gov

While direct studies on this compound using this specific technique are not prevalent, its application is highly relevant. As a known thermal degradation product of PET, TED-GC-MS could be employed to trap and identify this compound released during the controlled heating of polyester (B1180765) materials, providing detailed information about the degradation pathway. The technique has been shown to detect compounds with masses up to 434 Da, which is well within the range for this compound (molar mass: 166.17 g/mol ). osti.gov

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a hyphenated technique that combines the quantitative mass loss measurements of TGA with the qualitative and quantitative identification capabilities of MS. bath.ac.uk As a sample is heated in the TGA, its mass change is continuously monitored. Simultaneously, the evolved gases are transferred to a mass spectrometer for analysis. bath.ac.ukresearchgate.net

This method is extensively used to study the thermal decomposition of polymers, including polyesters. nih.govakademiabaru.com TGA-MS provides information on the thermal stability of the material and the chemical nature of the volatile products released at different temperatures. nih.gov For instance, in the study of unsaturated polyester resins, TGA-MS helps in identifying the products of ester linkage rupture and understanding the degradation mechanism. researchgate.net The degradation of polyesters often occurs in distinct steps, which can be correlated with the evolution of specific compounds like carbon dioxide and other organic fragments. nih.govakademiabaru.com

Given that this compound is a primary structural unit related to PET, TGA-MS can be used to monitor its evolution during the thermal degradation of such polymers. The mass spectrometer, typically operating in electron impact (EI) mode, would detect the characteristic mass-to-charge ratio of this compound and its fragments as the polymer decomposes. researchgate.net

Table 2: Stages of Thermal Decomposition for Polyesters via TGA

| Stage | Temperature Range (°C) | Description | Typical Evolved Gases |

| Initial Decomposition | 200 - 350 | Onset of degradation, breaking of weaker bonds. | Additives, moisture, low molecular weight oligomers. |

| Main Decomposition | 350 - 450 | Major weight loss, scission of the main polymer chain. | CO₂, CO, Benzoic Acid, Aldehydes, this compound precursors. |

| Final Decomposition | > 450 | Degradation of more stable structures, char formation. | Aromatic hydrocarbons, char residue. |

Note: Temperature ranges are approximate and can vary depending on the specific polyester, heating rate, and atmosphere.

Other Analytical Methods

Beyond thermoanalytical techniques, other methods are employed for the separation and quantification of benzoate derivatives in various matrices.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov Various modes of CE, such as Capillary Zone Electrophoresis (CZE), have been successfully applied to the analysis of benzoate derivatives. nih.govfda.gov.twjfda-online.com

In a typical CZE method for benzoate derivatives, separation is achieved in a fused silica capillary using a background electrolyte (BGE) such as a borax (B76245) or phosphate (B84403) buffer. nih.govfda.gov.twjfda-online.com The pH of the BGE is a critical parameter for achieving optimal separation. nih.gov For instance, a 10 mM phosphate buffer at pH 7.0 can separate most benzoic acid derivatives, although modifiers like cyclodextrins may be needed to resolve positional isomers. nih.gov Detection is commonly performed using UV absorbance at a specific wavelength. fda.gov.twjfda-online.com

Nonaqueous Capillary Electrophoresis (NACE) has also been developed for the simultaneous determination of p-hydroxybenzoic acid and its ester derivatives (parabens), demonstrating good resolution and sensitivity. nih.gov These methods show excellent linearity and can achieve low limits of detection, comparable to GC-MS and LC-MS techniques. nih.gov

Table 3: Example Conditions for Capillary Electrophoresis of Benzoate Derivatives

| Parameter | Condition 1 | Condition 2 |

| CE Mode | Capillary Zone Electrophoresis (CZE) | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused Silica (75 µm i.d. x 34 cm) | Fused Silica |

| Background Electrolyte | 20 mM Borax buffer (pH 9.2) | 10 mM Phosphate buffer (pH 7.0) |

| Applied Voltage | 10 kV | - |

| Detection | UV Absorbance at 225 nm | UV Absorbance |

| Analysis Time | < 10 minutes | < 8 minutes |

| Reference | fda.gov.twjfda-online.com | nih.gov |

Electrochemical analysis encompasses a group of methods where the analytical signal is derived from the potential, current, or charge within an electrochemical cell. nih.gov These techniques are based on the electrochemical properties of the analyte, such as its ability to be oxidized or reduced at an electrode surface.

Methods like potentiometry, which measures the potential of an electrochemical cell under static conditions, and voltammetry, which measures the current as a function of an applied potential, are examples of interfacial electrochemical techniques. nih.gov For the analysis of specific organic compounds, ion-selective electrodes (ISEs) have been developed. For example, ISEs have been used for the potentiometric determination of benzoate in samples like berries. doria.fi

While specific applications of electrochemical analysis for this compound are not widely documented, the presence of the electroactive benzoate group suggests its potential for detection using these methods. The hydroxyl group and the ester linkage could also influence its electrochemical behavior. Techniques such as cyclic voltammetry could be used to characterize the redox properties of this compound, and more sensitive methods like differential pulse voltammetry could be developed for its quantification, as has been done for other aromatic compounds like benzo(a)pyrene. nih.gov The development of such a method would require careful selection of the electrode material, solvent system, and supporting electrolyte to achieve the desired selectivity and sensitivity.

Ion Chromatography

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species. While this compound is a neutral molecule, IC can be employed for its indirect analysis, typically following a hydrolysis step to convert the ester into benzoate and ethylene (B1197577) glycol. The resulting benzoate anion can then be readily detected and quantified.

The analytical process would involve the chemical hydrolysis of this compound, for instance, by saponification with a known excess of a strong base like sodium hydroxide (B78521). This reaction yields sodium benzoate and ethylene glycol. The resulting solution can then be injected into the ion chromatograph.

Separation is typically achieved using an anion-exchange column. The mobile phase, or eluent, is an aqueous solution of a salt, such as a carbonate-bicarbonate buffer, which competes with the analyte ions for the stationary phase's active sites. The separated benzoate anion is then detected, most commonly by conductivity detection. For enhanced sensitivity, a suppressor system is often used to reduce the background conductivity of the eluent.

Quantification is performed by comparing the peak area of the benzoate anion from the sample to a calibration curve generated from standards of known benzoate concentrations. The concentration of this compound in the original sample can then be calculated based on the stoichiometry of the hydrolysis reaction.

Table 1: Illustrative Ion Chromatography Parameters for Benzoate Analysis (Note: These are typical parameters and may require optimization for specific sample matrices.)

| Parameter | Condition |

| Column | Anion-exchange column (e.g., AS11-HC) |

| Eluent | 30 mM Potassium Hydroxide |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 25 µL |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor |

| Run Time | 15 minutes |

| Quantification | Peak area comparison to a calibration curve |

It is important to note that this method would quantify the total benzoate content, and any free benzoic acid or other benzoate salts present in the sample would also be detected. Therefore, sample preparation and the analytical context are critical for accurate interpretation of the results.

pH Titration Studies